molecular formula C14H18NO3- B14916028 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate

4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate

Katalognummer: B14916028
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: QCDGFRHBHHQYLI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring a hydroxyl group on the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage between the benzoic acid and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 4-(2-(4-oxopiperidin-1-yl)ethyl)benzoate.

    Reduction: Formation of 4-(2-(4-hydroxypiperidin-1-yl)ethyl)benzyl alcohol.

    Substitution: Formation of 4-(2-(4-chloropiperidin-1-yl)ethyl)benzoate.

Wissenschaftliche Forschungsanwendungen

4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The hydroxyl group on the piperidine ring plays a crucial role in its binding affinity and specificity. The compound may also interact with enzymes, inhibiting or activating their function, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate can be compared with other similar compounds, such as:

    4-(2-(4-Methylpiperidin-1-yl)ethyl)benzoate: Similar structure but with a methyl group instead of a hydroxyl group.

    4-(2-(4-Chloropiperidin-1-yl)ethyl)benzoate: Similar structure but with a chlorine atom instead of a hydroxyl group.

    4-(2-(4-Aminopiperidin-1-yl)ethyl)benzoate: Similar structure but with an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical reactivity and biological activity that differ from its analogs.

Eigenschaften

Molekularformel

C14H18NO3-

Molekulargewicht

248.30 g/mol

IUPAC-Name

4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoate

InChI

InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18)/p-1

InChI-Schlüssel

QCDGFRHBHHQYLI-UHFFFAOYSA-M

Kanonische SMILES

C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.